molecular formula C17H9F3N4O6 B14141331 N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine CAS No. 88965-48-4

N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine

Cat. No.: B14141331
CAS No.: 88965-48-4
M. Wt: 422.27 g/mol
InChI Key: BDLGGXGXWFQNIX-UHFFFAOYSA-N
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Description

N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine is a complex organic compound characterized by the presence of nitro groups and a trifluoromethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine typically involves multiple steps, starting with the nitration of naphthalene to introduce nitro groups. The trifluoromethyl group is then introduced through a series of reactions involving trifluoromethylating agents. The final step involves the coupling of the nitro-substituted naphthalene with the appropriate amine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Further nitrated or oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives with various functional groups replacing the nitro groups.

Scientific Research Applications

N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These groups can participate in various chemical interactions, such as hydrogen bonding, electron withdrawal, and steric effects, which influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

88965-48-4

Molecular Formula

C17H9F3N4O6

Molecular Weight

422.27 g/mol

IUPAC Name

N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine

InChI

InChI=1S/C17H9F3N4O6/c18-17(19,20)12-7-9(22(25)26)8-15(24(29)30)16(12)21-13-5-6-14(23(27)28)11-4-2-1-3-10(11)13/h1-8,21H

InChI Key

BDLGGXGXWFQNIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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